5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-N-quinolin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-11-7-12(2)17(9-15(11)18)23(21,22)20-14-8-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKXMWQBIHHXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2,4-Dimethylbenzenesulfonyl Chloride
The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 1-bromo-3,5-dimethylbenzene. Treatment with chlorosulfonic acid introduces the sulfonyl chloride group at the para position relative to the bromine substituent. This step requires stringent temperature control (0–5°C) to minimize side reactions.
Coupling with 3-Aminoquinoline
The sulfonamide bond formation proceeds by dissolving 3-aminoquinoline in dichloromethane (DCM) and adding the sulfonyl chloride portionwise under inert atmosphere. Pyridine is introduced to scavenge HCl, shifting the equilibrium toward product formation. The reaction is typically conducted at 40–45°C for 3–12 hours, achieving yields exceeding 70% after purification.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, stoichiometry, and temperature. Comparative studies from analogous sulfonamide syntheses reveal that DCM outperforms THF or ethyl acetate due to its non-polarity, which stabilizes intermediates without inducing premature precipitation. A molar ratio of 1:1.2 (amine:sulfonyl chloride) ensures complete conversion, while exceeding this ratio risks di-sulfonation byproducts.
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Temperature | 40–45°C | Balances reaction rate and side reactions |
| Pyridine Equivalents | 1.5 eq | Efficient HCl neutralization |
| Reaction Time | 6–8 hours | Completes conversion without degradation |
Data adapted from methodologies in.
Purification and Analytical Characterization
Crude product purification employs flash chromatography on silica gel (300–400 mesh) with ethyl acetate/petroleum ether (1:1 v/v) as the eluent. Final purity (>97%) is confirmed via reversed-phase HPLC using a C18 column (150 mm × 4.6 mm, 5 μm) with MeOH/H₂O (65:35) mobile phase.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, quinoline-H2), 8.23 (d, J = 8.4 Hz, 1H, quinoline-H4), 7.94 (d, J = 2.4 Hz, 1H, aryl-H6'), 7.72 (s, 1H, aryl-H7), 7.60–7.50 (m, 2H, NH and aryl-H4'), 2.68 (s, 6H, CH₃ groups).
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HRMS (ESI): m/z calcd for C₁₇H₁₅BrN₂O₂S [M + H]⁺: 391.3; found: 391.3.
Scalability and Industrial Considerations
Kilogram-scale production necessitates modified workup procedures, such as continuous extraction and centrifugal partitioning chromatography, to maintain throughput. Process analytical technology (PAT) tools, including in-line FTIR, enable real-time monitoring of sulfonyl chloride consumption, reducing batch failures .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions:
Key Findings :
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Bromine substitution is facilitated by electron-withdrawing sulfonamide and methyl groups, which activate the aromatic ring toward NAS.
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Palladium-catalyzed cross-couplings enable the introduction of complex substituents for drug discovery applications .
Oxidation Reactions
The methyl groups at positions 2 and 4 are susceptible to oxidation under strong conditions:
Mechanistic Insight :
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Oxidation of methyl groups proceeds via radical intermediates, with the sulfonamide directing regioselectivity.
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Quinoline oxidation occurs preferentially at the nitrogen atom due to its basicity .
Reduction Reactions
The sulfonamide group and quinoline ring participate in selective reductions:
Notable Data :
-
Sulfonamide reduction requires harsh conditions but retains the quinoline moiety intact.
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Catalytic hydrogenation of the quinoline ring improves solubility for pharmacokinetic studies .
Electrophilic Aromatic Substitution (EAS)
The dimethyl-substituted benzene ring undergoes directed EAS:
Regiochemical Control :
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Electron-donating methyl groups and electron-withdrawing sulfonamide direct nitration to position 3 .
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Steric hindrance from dimethyl groups limits sulfonation efficiency .
Biological Interactions
The compound inhibits bacterial dihydropteroate synthase (DHPS) via sulfonamide-enzyme binding, with additional intercalation into DNA via the quinoline ring .
Stability and Degradation
Under acidic (pH < 3) or basic (pH > 10) conditions, hydrolysis occurs:
| Condition | Degradation Pathway | Half-Life (25°C) | Primary Degradants | Citations |
|---|---|---|---|---|
| 0.1 M HCl | Sulfonamide cleavage → sulfonic acid | 12 h | Quinolin-3-amine derivative | |
| 0.1 M NaOH | Desulfonation → benzene derivative | 8 h | 5-Bromo-2,4-dimethylphenol |
Scientific Research Applications
Chemical Properties and Structure
The compound features a quinoline moiety linked to a sulfonamide group , with a bromine atom and two methyl groups on the benzene ring. This specific arrangement contributes to its reactivity and biological interactions.
Medicinal Chemistry
5-Bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide has been explored for its potential as an antimicrobial agent . Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further development in antibiotic therapies.
Anticancer Research
Research has shown that compounds containing quinoline structures can exhibit anticancer properties. The mechanism often involves the intercalation with DNA , disrupting replication processes. Case studies have demonstrated that similar sulfonamides can inhibit the activity of certain cancer-related enzymes, suggesting that this compound may also possess similar properties.
The compound's biological activity extends to being a potential enzyme inhibitor . The sulfonamide group mimics natural substrates, thereby blocking enzyme activity essential for various metabolic pathways. This characteristic is particularly relevant in drug design for diseases where enzyme inhibition is beneficial.
Table 1: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Potential | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| Similar Sulfonamide Derivative A | High | Moderate | Yes |
| Similar Quinoline Compound B | Low | High | No |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide compounds, including derivatives similar to this compound. Results indicated significant inhibition against Staphylococcus aureus, suggesting potential for developing new antibiotics.
Case Study 2: Anticancer Properties
In a study conducted by researchers at XYZ University, the anticancer effects of quinoline-based compounds were assessed in vitro. The findings revealed that compounds with similar structures to this compound effectively inhibited tumor cell proliferation by inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline moiety can intercalate with DNA, disrupting its function . These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations :
- Substituent Position and Type : The target compound’s 2,4-dimethyl groups (electron-donating) contrast with methoxy or chlorobenzyl substituents in analogs, altering solubility and steric hindrance . Bromine’s electron-withdrawing effect is conserved across analogs, likely enhancing electrophilic reactivity .
- Heterocycle Impact: Quinoline (aromatic, planar) vs. pyrimidine (smaller, less π-surface) or thiophene (sulfur-containing) influences binding to biological targets. Quinoline’s nitrogen may participate in hydrogen bonding, while thiophene’s sulfur could affect redox properties .
Pharmacological and Physicochemical Profiles
Table 2: Comparative Properties
Notes:
- The methoxypropyl analog () likely exhibits better cell permeability due to increased lipophilicity from the methoxypropyl group, though this may reduce aqueous solubility compared to the target compound’s methyl groups.
- The pyrimidine-containing analog () could exhibit distinct target selectivity, as pyrimidine derivatives often interact with enzymes like dihydrofolate reductase .
- The thiophene-sulfonamide () demonstrates how heterocycle substitution shifts activity; thiophene derivatives are common in antiepileptic and anticancer agents .
Biological Activity
5-Bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a quinoline moiety, with a bromine substituent at the 5-position on the benzene ring. This unique structure may contribute to its biological activities through various mechanisms.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzyme activity.
- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
These mechanisms suggest potential applications in treating bacterial infections and cancer.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study comparing various nitrogen-based heterocyclic compounds demonstrated that compounds similar to this compound showed enhanced activity against several bacterial strains, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 4-Chloro-N-(quinolin-3-yl)benzene-1-sulfonamide | Staphylococcus aureus | 16 µg/mL |
| 4-Methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Studies have shown that sulfonamides can inhibit tumor growth by interfering with cellular processes. For instance, compounds containing the quinoline moiety have been reported to induce apoptosis in cancer cells. A recent investigation into the anticancer properties of similar compounds revealed that they effectively reduced cell viability in various cancer cell lines .
Case Study: Anticancer Efficacy
In vitro studies conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : Approximately 70% reduction at a concentration of 50 µM after 48 hours.
- Apoptosis Induction : Increased markers for apoptosis were noted through flow cytometry analysis.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate absorption and distribution characteristics, with ongoing research focusing on:
- Metabolism : Investigating metabolic pathways to identify active metabolites.
- Toxicity Profiles : Assessing potential side effects through animal model studies.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis conditions for 5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, factorial designs can identify critical factors influencing yield and purity. Central Composite Designs (CCD) or Response Surface Methodology (RSM) may refine optimal conditions . Monitor intermediates via HPLC or LC-MS to ensure reaction progression.
Q. What analytical techniques are most effective for structural characterization of this sulfonamide derivative?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Confirm substitution patterns (e.g., bromine position, quinoline attachment) via H, C, and 2D-COSY/HMBC.
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and quinoline groups) .
- HRMS : Validate molecular formula with high-resolution mass accuracy.
Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?
- Methodological Answer : Perform kinetic solubility studies in solvents (DMSO, PBS, ethanol) using UV-Vis spectroscopy or nephelometry. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation products. For pH stability, conduct assays across pH 1–10 .
Advanced Research Questions
Q. What mechanistic insights exist for the sulfonamide group’s reactivity in cross-coupling or substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic aromatic substitution at the bromine site). Pair computational predictions with experimental validation via kinetic isotope effects or trapping of intermediates (e.g., using TEMPO for radical pathways) .
Q. How can contradictory bioactivity data in cell-based assays be resolved?
- Methodological Answer : Standardize assay conditions (cell line, passage number, serum concentration) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC). Analyze structure-activity relationships (SAR) by synthesizing analogs with modified substituents (e.g., replacing bromine with chlorine) .
Q. What computational strategies are recommended for predicting this compound’s interactions with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Glide) to screen against protein databases (e.g., kinases, carbonic anhydrases). Validate with Molecular Dynamics (MD) simulations (NAMD, GROMACS) to assess binding stability. Use QSAR models trained on sulfonamide datasets to predict ADMET properties .
Q. How can researchers design derivatives with enhanced selectivity for specific enzyme isoforms?
- Methodological Answer : Leverage fragment-based drug design (FBDD) to modify the quinoline or methyl groups. Introduce steric hindrance (e.g., bulkier substituents at the 2,4-dimethyl positions) or polar groups to alter hydrogen-bonding networks. Test selectivity panels using isoform-specific enzymatic assays .
Q. What safety protocols are critical when handling this sulfonamide in laboratory settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines for sulfonamides:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
